molecular formula C24H19N5O2 B2886090 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866843-84-7

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2886090
CAS No.: 866843-84-7
M. Wt: 409.449
InChI Key: KBQYIIAMKBIJBP-UHFFFAOYSA-N
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Description

This compound features a triazolo[1,5-a]quinazoline core substituted with a 3-methylphenyl group at position 3 and a benzodioxol-5-ylmethyl moiety at position 5 via an amine linkage. The 3-methylphenyl substituent may influence steric and electronic interactions with biological targets, while the triazole ring contributes to hydrogen bonding and π-π stacking capabilities.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2/c1-15-5-4-6-17(11-15)22-24-26-23(18-7-2-3-8-19(18)29(24)28-27-22)25-13-16-9-10-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQYIIAMKBIJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, including its effects on various biological targets and potential therapeutic applications.

Compound Overview

Chemical Properties:

  • Molecular Formula: C20H20N4O2
  • Molecular Weight: 348.4 g/mol
  • IUPAC Name: this compound

Structural Features:
The compound features a benzodioxole moiety which is known for its biological activity. The presence of the triazole and quinazoline rings suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzodioxole Intermediate: The reaction of catechol with formaldehyde under acidic conditions yields the benzodioxole structure.
  • Amination Reaction: The benzodioxole intermediate reacts with 3-methylphenylamine to form the desired amine derivative.
  • Cyclization: Cyclization with a triazole precursor under controlled conditions produces the target compound.

Anticancer Activity

Recent studies have shown that compounds containing quinazoline and triazole structures exhibit significant anticancer properties. The mechanism often involves inhibition of specific kinases that are crucial for cancer cell proliferation:

Study Findings
PubMed StudyThe compound AZD0530 (related structure) inhibits c-Src and Abl kinases at low nanomolar concentrations and shows high selectivity over other kinases. This suggests that similar compounds may also exhibit potent anticancer activity through kinase inhibition.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. A related study indicated that compounds with similar scaffolds demonstrated antimicrobial effects against various pathogens:

Microorganism Activity
Staphylococcus aureusSignificant inhibition observed
Candida albicansModerate inhibition observed

The proposed mechanism of action for this compound includes:

  • Kinase Inhibition: Similar compounds have shown to inhibit tyrosine kinases involved in cancer progression.
  • Antimicrobial Pathways: Potential interaction with bacterial cell membranes or essential metabolic pathways.

In Vivo Studies

In vivo studies have demonstrated the efficacy of related compounds in tumor models:

  • Xenograft Models: Compounds exhibiting similar structural features have been shown to significantly reduce tumor size in xenograft models.
  • Survival Rates: Treatment with these compounds resulted in increased survival rates in aggressive cancer models.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features References
Target Compound: N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-(3-Methylphenyl)-[1,2,3]Triazolo[1,5-a]Quinazolin-5-Amine C24H20N5O2 434.46 3-methylphenyl, benzodioxol-5-ylmethyl Benzodioxole enhances metabolic stability; meta-methylphenyl for steric effects
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-Methylphenyl)[1,2,3]Triazolo[1,5-a]Quinazolin-5-Amine C26H25N5O2 439.52 3-methylphenyl, 3,4-dimethoxyphenethyl Ethyl linker and methoxy groups may improve solubility
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-Methylphenyl)[1,2,3]Triazolo[1,5-a]Quinazolin-5-Amine C28H29N5O2 467.60 4-methylphenyl, 3,4-diethoxyphenethyl Ethoxy groups increase lipophilicity; para-methylphenyl alters binding
3-[(2,5-Dimethylphenyl)Sulfonyl]-N-(4-Methylbenzyl)[1,2,3]Triazolo[1,5-a]Quinazolin-5-Amine C25H23N5O2S 469.55 2,5-dimethylphenyl sulfonyl, 4-methylbenzyl Sulfonyl group enhances electronegativity and solubility
N-(3-Chlorophenyl)-2-Methylpyrazolo[1,5-a]Quinazolin-5-Amine C17H13ClN4 308.77 3-chlorophenyl, pyrazoloquinazoline core Chlorine atom introduces electron-withdrawing effects

Key Findings from Comparative Analysis

  • Substituent Position Effects :

    • The 3-methylphenyl group in the target compound (meta-substitution) may reduce steric hindrance compared to 4-methylphenyl (para-substitution) in the diethoxy analog . Para-substituted aryl groups often exhibit stronger π-π interactions with hydrophobic protein pockets.
    • Benzodioxole vs. Methoxy/Ethoxy Groups : The benzodioxole moiety in the target compound provides a rigid, planar structure that may improve DNA intercalation or enzyme inhibition compared to flexible alkoxy chains in dimethoxy/diethoxy analogs .
  • Heterocyclic Core Variations: Triazoloquinazoline vs. However, the chloro substituent may enhance electrophilic interactions .

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